molecular formula C16H13BrClN3O6 B6013817 2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide

2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B6013817
M. Wt: 458.6 g/mol
InChI Key: BUYQMGXRBVLUBG-FBCYGCLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and nitro functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the reaction of 2-bromo-4-chlorophenol with chloroacetic acid to form 2-(2-bromo-4-chlorophenoxy)acetic acid. This intermediate is then converted to its hydrazide derivative by reacting with hydrazine hydrate. The final step involves the condensation of the hydrazide with 4-hydroxy-3-methoxy-5-nitrobenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide is not fully understood but is believed to involve interactions with specific molecular targets. The presence of multiple functional groups allows the compound to engage in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-chlorophenoxy)acetohydrazide: Shares a similar core structure but lacks the additional functional groups present in the target compound.

    4-hydroxy-3-methoxy-5-nitrobenzaldehyde: A precursor in the synthesis of the target compound, with similar functional groups but a simpler structure.

Uniqueness

The uniqueness of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN3O6/c1-26-14-5-9(4-12(16(14)23)21(24)25)7-19-20-15(22)8-27-13-3-2-10(18)6-11(13)17/h2-7,23H,8H2,1H3,(H,20,22)/b19-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYQMGXRBVLUBG-FBCYGCLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.